8-Hydroxy Moxifloxacin Hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

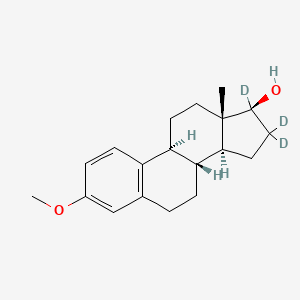

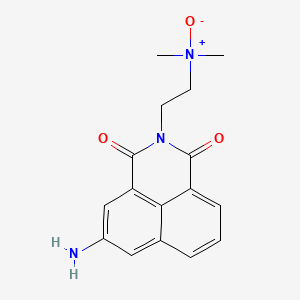

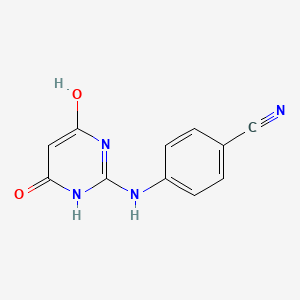

8-Hydroxy Moxifloxacin Hydrobromide is a derivative of Moxifloxacin, a fluoroquinolone antibiotic. This compound is known for its antibacterial properties and is often used in research as an impurity standard for Moxifloxacin . The molecular formula of this compound is C20H22FN3O4 . (HBr), and it has a molecular weight of 468.32 g/mol .

Méthodes De Préparation

The synthesis of 8-Hydroxy Moxifloxacin Hydrobromide typically involves the modification of Moxifloxacin. One common method is the “one pot” synthesis, which allows for the preparation of Moxifloxacin and its derivatives without isolating intermediate compounds . This method is efficient and cost-effective, making it suitable for large-scale production. The reaction conditions often involve the use of a bicyclic amine and other reagents under controlled temperatures and pressures.

Analyse Des Réactions Chimiques

8-Hydroxy Moxifloxacin Hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Applications De Recherche Scientifique

8-Hydroxy Moxifloxacin Hydrobromide is primarily used in scientific research as an impurity standard for Moxifloxacin . Its applications include:

Chemistry: Used in analytical chemistry for method development and validation.

Biology: Studied for its interactions with bacterial enzymes and cellular components.

Medicine: Investigated for its potential antibacterial properties and mechanisms of action.

Industry: Utilized in the pharmaceutical industry for quality control and assurance.

Mécanisme D'action

The mechanism of action of 8-Hydroxy Moxifloxacin Hydrobromide is similar to that of Moxifloxacin. It exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition prevents the bacteria from replicating and ultimately leads to cell death. The compound has a high affinity for bacterial enzymes, making it effective against a broad spectrum of bacteria .

Comparaison Avec Des Composés Similaires

8-Hydroxy Moxifloxacin Hydrobromide is unique due to its specific structural modifications compared to other fluoroquinolones. Similar compounds include:

Moxifloxacin: The parent compound, widely used as an antibiotic.

Levofloxacin: Another fluoroquinolone with similar antibacterial properties.

Propriétés

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O4.BrH/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23;/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTHCZDXAAGHAF-OEQYQXMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrFN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

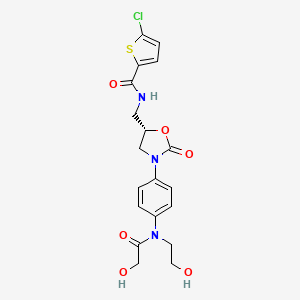

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)

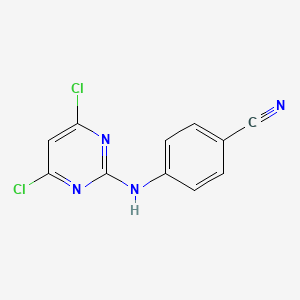

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)